molecular formula C10H7NO3S B8815912 5-[(4-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

5-[(4-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B8815912
M. Wt: 221.23 g/mol
InChI Key: ARHIHDVVUHVQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07407978B2

Procedure details

To a mixture of 4-hydroxybenzaldehyde (3.67 g, 30 mmol), 2,4-thiazolidinedione (3.51 g, 30 mmol) and benzoic acid (4.40 g, 36 mmol) in toluene (100 mL) was added piperidine (4.5 mL, 45 mmol) and the mixture was equipped with a Dean Stark apparatus and brought to a vigorous reflux. After 45 min the mixture was cooled in an ice bath and the supernatant was decanted. The bright yellow solid was made into a suspension by the addition of glacial acetic acid (100 mL) and filtered through a Buchner funnel to yield a pale yellow solid (6.00 g, 90%). 1H NMR: (400 MHz, DMSO-d6): δ 12.45 (bs, 1H), 10.30 (s, 1H), 7.70 (s, 1H), 7.45 (d, J=8.8 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H).
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[S:10]1[CH2:14][C:13](=[O:15])[NH:12][C:11]1=[O:16].C(O)(=O)C1C=CC=CC=1.N1CCCCC1>C1(C)C=CC=CC=1>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[C:14]2[S:10][C:11](=[O:16])[NH:12][C:13]2=[O:15])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.67 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
3.51 g
Type
reactant
Smiles
S1C(NC(C1)=O)=O
Name
Quantity
4.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was equipped with a Dean Stark apparatus
TEMPERATURE
Type
TEMPERATURE
Details
After 45 min the mixture was cooled in an ice bath
Duration
45 min
CUSTOM
Type
CUSTOM
Details
the supernatant was decanted
ADDITION
Type
ADDITION
Details
The bright yellow solid was made into a suspension by the addition of glacial acetic acid (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a Buchner funnel

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C2C(NC(S2)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.